molecular formula CHCl2F2OP B14744739 (Difluoromethyl)phosphonic dichloride CAS No. 1554-44-5

(Difluoromethyl)phosphonic dichloride

Cat. No.: B14744739
CAS No.: 1554-44-5
M. Wt: 168.89 g/mol
InChI Key: JKGZVYCZFNVMME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Difluoromethyl)phosphonic dichloride is a chemical compound with the molecular formula CF₂HPOCl₂ It is a member of the phosphonic dichloride family, characterized by the presence of a difluoromethyl group attached to a phosphonic dichloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Difluoromethyl)phosphonic dichloride typically involves the reaction of difluoromethylphosphonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows: [ \text{CF}_2\text{HPO}_3\text{H}_2 + 2 \text{SOCl}_2 \rightarrow \text{CF}_2\text{HPOCl}_2 + 2 \text{SO}_2 + 2 \text{HCl} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: (Difluoromethyl)phosphonic dichloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding difluoromethylphosphonate esters, amides, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form difluoromethylphosphonic acid and hydrochloric acid.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under certain conditions.

Common Reagents and Conditions:

    Nucleophiles: Alcohols, amines, thiols.

    Solvents: Anhydrous solvents such as dichloromethane, toluene.

    Catalysts: Lewis acids like aluminum chloride can be used to facilitate certain reactions.

Major Products:

    Difluoromethylphosphonate Esters: Formed by reaction with alcohols.

    Difluoromethylphosphonic Acid: Formed by hydrolysis.

Scientific Research Applications

(Difluoromethyl)phosphonic dichloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Difluoromethyl)phosphonic dichloride involves its reactivity with nucleophiles. The compound’s electrophilic phosphorus center readily reacts with nucleophilic species, leading to the formation of various derivatives. This reactivity is harnessed in synthetic chemistry to create a wide range of organophosphorus compounds.

Comparison with Similar Compounds

    Methylphosphonic Dichloride: Similar in structure but with a methyl group instead of a difluoromethyl group.

    Ethylphosphonic Dichloride: Contains an ethyl group in place of the difluoromethyl group.

    Trifluoromethylphosphonic Dichloride: Contains a trifluoromethyl group, offering different reactivity and properties.

Uniqueness: (Difluoromethyl)phosphonic dichloride is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of fluorinated organophosphorus compounds, which are of interest in various fields including medicinal chemistry and materials science.

Properties

IUPAC Name

dichlorophosphoryl(difluoro)methane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHCl2F2OP/c2-7(3,6)1(4)5/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGZVYCZFNVMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)P(=O)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHCl2F2OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40503025
Record name (Difluoromethyl)phosphonic dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1554-44-5
Record name (Difluoromethyl)phosphonic dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.